molecular formula C7H12N2O B2748478 4,8-Diazaspiro[2.6]nonan-9-one CAS No. 2138014-33-0

4,8-Diazaspiro[2.6]nonan-9-one

Cat. No. B2748478
CAS RN: 2138014-33-0
M. Wt: 140.186
InChI Key: BOCOYDXESPMHEG-UHFFFAOYSA-N
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Description

4,8-Diazaspiro[2.6]nonan-9-one is a chemical compound with the molecular formula C7H12N2O and a molecular weight of 140.18 g/mol . It is used in pharmaceutical testing .


Synthesis Analysis

The synthesis of 4,8-Diazaspiro[2.6]nonan-9-one and its derivatives has been reported in the literature . For instance, a series of differently substituted 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one oximes have been synthesized . Another study describes the synthesis and crystal structure analysis of N-acetyl-2,4-[diphenyl-3-azabicyclo[3.3.1]nonan-9-yl]-9-spiro-4’-acetyl-2’-(acetylamino)-4’,9-dihydro-[1’,3’,4’]-thiadiazole .


Molecular Structure Analysis

The molecular structure of 4,8-Diazaspiro[2.6]nonan-9-one has been analyzed using 1D NMR and single crystal x-ray diffraction analysis . Non-covalent interactions in the molecule were identified by Hirshfeld surface (d norm contacts and 2D fingerprint plot) analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4,8-Diazaspiro[2.6]nonan-9-one include a molecular weight of 140.18 g/mol .

properties

IUPAC Name

4,8-diazaspiro[2.6]nonan-9-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c10-6-7(2-3-7)9-5-1-4-8-6/h9H,1-5H2,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOCOYDXESPMHEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2(CC2)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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